2-Ethynyl-5-methylpyridine
Overview
Description
2-Ethynyl-5-methylpyridine is a compound that can be inferred to have a pyridine core structure with a methyl group at the 5-position and an ethynyl group at the 2-position. While the specific compound is not directly discussed in the provided papers, related compounds and their chemistry can provide insights into its potential properties and reactivity.
Synthesis Analysis
The synthesis of related pyridine derivatives often involves palladium-catalyzed cross-coupling reactions, as seen in the synthesis of 5,5'-[(4-hexadecyloxyphenyl)ethynyl]-2,2'-bipyridine . Additionally, the synthesis of 5-ethynyl-2,2'-bipyridine from 5-methyl-2,2'-bipyridine involves Corey–Fuchs olefination and subsequent hydrolysis . These methods suggest that the synthesis of 2-ethynyl-5-methylpyridine could potentially be achieved through similar palladium-catalyzed reactions or by modifying existing methyl groups on the pyridine ring through olefination techniques.
Molecular Structure Analysis
The molecular structure of 2-ethynyl-5-methylpyridine would likely exhibit resonance stabilization due to the conjugated system involving the ethynyl group and the aromatic pyridine ring. The anion of 2-ethynyl-1-methylpyridinium salts, for example, is described as having mesomeric betaine or cumulene-type structures . This suggests that 2-ethynyl-5-methylpyridine may also exhibit interesting resonance forms, potentially impacting its reactivity and physical properties.
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions. For instance, methyl 5-iodopyridine-2-carboximidate reacts with amino groups of proteins, which could be a relevant reaction for 2-ethynyl-5-methylpyridine if it possesses similar reactive sites . Furthermore, the presence of an ethynyl group in the structure could allow for additional cross-coupling reactions, as seen with other ethynyl-substituted pyridines .
Physical and Chemical Properties Analysis
The physical properties of 2-ethynyl-5-methylpyridine can be speculated based on related compounds. For example, 5,5'-[(4-hexadecyloxyphenyl)ethynyl]-2,2'-bipyridine exhibits thermotropic liquid crystalline behavior , suggesting that the ethynyl group can influence the material properties of pyridine derivatives. The photophysical properties of polymeric materials containing ethynyl-linked bipyridine units have been studied, indicating that the π-conjugation in these systems can be restricted by torsional motions . This could imply that 2-ethynyl-5-methylpyridine may have unique optical properties due to its conjugated system.
Scientific Research Applications
Palladium Complex Formation and Mesomeric Betaines
2-Ethynyl-5-methylpyridine is involved in the formation of palladium complexes. The anion of 2-ethynyl-1-methylpyridinium salts, which polymerize rapidly, can be represented as the mesomeric betaine 1-methylpyridinium-2-acetylide or as the cumulene-type structure 1-methylpyridin-2-allenylidene. These palladium complexes are prepared starting from 2-ethynylpyridine and then followed by methylation to the title compounds. Results from calculations and spectroscopic measurements are discussed with respect to the zwitterionic or allenylidene resonance forms (Haindl et al., 2016).
Synthesis of Heterosubstituted Naphthyridines
3-(2-Amino-5-methylpyridin-3-yl)-1-arylprop-2-yn-1-ones are synthesized via Pd-catalyzed carbonylative coupling, which involves 2-ethynyl-5-methylpyridine. This leads to the formation of 4-heterosubstituted 2-aryl[1,8]naphthyridines, showcasing its role in creating complex molecular structures (Abbiati et al., 2002).
Role in Photocatalysis
Ethynyl-phenylene substituted 2,2':6',2''-terpyridine derivatives, including 2-ethynyl-5-methylpyridine, are used in synthesizing ruthenium-based photocatalysts. These photocatalysts are studied for their electronic structures, photochemical, and redox properties, indicating the chemical's significance in photocatalytic applications (Davidson et al., 2015).
Catalysis in Organic Synthesis
2-Ethynyl-5-methylpyridine plays a role in the catalysis of ortho-ethynylation of phenols. This process involves ethynylation at the ortho position with silylated chloroethyne in the presence of a catalytic amount of GaCl3 and lithium phenoxide, demonstrating its use in complex organic synthesis reactions (Kobayashi et al., 2002).
Molecular Electronics and Nano-Actuators
The molecule 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine, which includes 2-ethynyl-5-methylpyridine, shows potential for use in molecular electronics. It exhibits charge-induced conformational switching and rectifying behavior, which can be used as a memory operated with an external field or as a nano-actuator (Derosa et al., 2003).
properties
IUPAC Name |
2-ethynyl-5-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-3-8-5-4-7(2)6-9-8/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RENKQEMYPXHMKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20539549 | |
Record name | 2-Ethynyl-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20539549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynyl-5-methylpyridine | |
CAS RN |
30413-61-7 | |
Record name | 2-Ethynyl-5-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30413-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethynyl-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20539549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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